molecular formula C16H22N2O5 B554821 Ac-Lys(Z)-OH CAS No. 6367-08-4

Ac-Lys(Z)-OH

Cat. No. B554821
CAS RN: 6367-08-4
M. Wt: 322.36 g/mol
InChI Key: JYUVJQBGBKAJMS-UHFFFAOYSA-N
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Description

Ac-Lys(Z)-OH is a modified amino acid. The modification occurs on the lysine residue, which is acetylated . This modification is a key post-translational modification that plays a critical role in both eukaryotes and prokaryotes .


Synthesis Analysis

Lysine acetylation is a conserved and important post-translational modification (PTM) that plays a key role in plant physiological and metabolic processes . Based on advances in Lys-acetylated protein immunoenrichment and mass-spectrometric technology, LysAc proteomics studies have been performed in many species .


Molecular Structure Analysis

The molecular formula of Ac-Lys(Z)-OH is C16H22N2O5 . It has a molecular weight of 322.36 g/mol . The structure includes a central β sheet surrounded by α helices at both the sides .


Chemical Reactions Analysis

Aminophilic electrophiles showed disparate proteomic reactivities that range from selective interactions with a handful of lysines to, for a set of dicarboxaldehyde fragments, remarkably broad engagement of the covalent small-molecule–lysine interactions captured by the entire library .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-Lys(Z)-OH include a molecular weight of 322.36 g/mol, a computed XLogP3-AA of 1.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 10 .

Scientific Research Applications

Enzyme Activity Determination

Ac-Lys(Z)-OH derivatives are pivotal in enzyme activity determination. N-Acetyl-Ser-Asp-Lys-Pro-OH (AcSDKP-OH) serves as a physiological substrate for angiotensin I-converting enzyme (ACE), crucial in cardiovascular homeostasis. Fluorescent substrates derived from AcSDKP-OH, such as coumarin-SDKP-OH, facilitate the convenient and rapid determination of ACE activity, highlighting the utility of Ac-Lys(Z)-OH derivatives in enzymology and cardiovascular research (Cheviron et al., 2000).

Polymer Science and Material Engineering

In material sciences, Ac-Lys(Z)-OH-based polymers exhibit remarkable properties. The synthesis of lysine-based block copolymers with thermoresponsive segments involves the RAFT polymerization of N-acryloyl-N-carbobenzoxy-l-lysine [A-Lys(Cbz)-OH]. These polymers transition between zwitterionic, anionic, and cationic states in response to pH changes, showcasing their potential in creating smart materials and drug delivery systems (Kanto et al., 2019).

Nanotechnology

Ac-Lys(Z)-OH is instrumental in nanotechnology, particularly in synthesizing hierarchical nanostructures. The hydrothermal method using lysine as a source of OH− and a structure-directing agent has yielded unique ZnO nanostructures with potential applications in catalysis and photoelectronics. Lysine's capping and chelating abilities are crucial in controlling the shape and assembly of these nanostructures, underscoring the versatility of Ac-Lys(Z)-OH in nanomaterial fabrication (Truong et al., 2013).

Biomedical Applications

In the biomedical domain, Ac-Lys(Z)-OH-based compounds show promise. Hydrazide mimics of acyl-Lys post-translational modifications (PTMs) on proteins are crucial for studying nucleosome dynamics and deubiquitinase action. The functional significance of these PTMs and their role in gene expression, tissue injury, and metabolic stress underline the importance of Ac-Lys(Z)-OH-related compounds in advanced biomedical research (Bhat et al., 2018).

Safety And Hazards

The safety data sheet for Ac-Lys(Z)-OH can be found online . It is recommended to use this compound only for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

Future in-human trials will further elucidate the relationship between SSTR 2 expression and 800CW-TATE fluorescence . Also, the power of unnatural amino acids and peptidomimetics is being explored for the development of highly selective peptide linkers .

properties

IUPAC Name

(2S)-2-acetamido-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-12(19)18-14(15(20)21)9-5-6-10-17-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUVJQBGBKAJMS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Lys(Z)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Nosho, T Seki, M Kondo, T Ohfuji… - Journal of agricultural …, 1990 - ACS Publications
In the series of studies of salty peptides, some basic dipeptides were found tohave a sweet taste instead of a salty taste. On the basis of the findings of these sweet peptides, we tried to …
Number of citations: 15 pubs.acs.org
SS Schweiker, WA Loughlin, CL Brown… - Journal of Peptide …, 2009 - Wiley Online Library
The first solution state structural analysis (NMR) of the C‐terminal sequence of human G L that binds to glycogen phosphorylase a (GPa), PEWPSYLGYEKLGPYY‐NH 2 (1), showed it to …
Number of citations: 3 onlinelibrary.wiley.com
U Stelkes-Ritter, G Beckers, A Bommarius… - Biocatalysis and …, 1997 - Taylor & Francis
The chemical synthesis of various N-protected amino acid amides was carried out. These compounds served as substrates to determine the V max and K M values for the deamidation …
Number of citations: 18 www.tandfonline.com
B Schwenzer, D Scheller… - Journal für Praktische …, 1979 - Wiley Online Library
N α ‐Acetyl‐methylamides of Amino Acids as Model Compounds for Interpretation of 13 C‐NMR‐Spectra of Protected Peptides N α ‐Acetyl‐methylamides of differents amino acids have …
Number of citations: 4 onlinelibrary.wiley.com

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